molecular formula C14H18N4O2 B2541743 (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide CAS No. 2035000-18-9

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide

Cat. No.: B2541743
CAS No.: 2035000-18-9
M. Wt: 274.324
InChI Key: QETIBVLIZDUJEM-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is a synthetic organic compound that features a furan ring, a triazole ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide typically involves a multi-step process:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: The triazole ring is often synthesized via a click reaction, which involves the 1,3-dipolar cycloaddition of an azide and an alkyne.

    Coupling of the furan and triazole rings: This step involves the formation of a carbon-nitrogen bond between the furan and triazole rings, often using a coupling reagent such as EDCI or DCC.

    Introduction of the acrylamide moiety: The final step involves the addition of the acrylamide group, which can be achieved through a Michael addition reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Furan-2,3-dione

    Reduction: Corresponding amine

    Substitution: Substituted triazole derivatives

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Materials Science: It may enhance the properties of polymers through covalent bonding or non-covalent interactions, improving their performance in various applications.

Comparison with Similar Compounds

    (E)-3-(furan-2-yl)-N-(3-methylbutan-2-yl)acrylamide: Lacks the triazole ring, which may reduce its versatility in chemical reactions.

    (E)-3-(furan-2-yl)-N-(1H-1,2,3-triazol-1-yl)acrylamide: Lacks the butan-2-yl group, which may affect its physical and chemical properties.

Uniqueness: (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is unique due to the presence of both the triazole and furan rings, as well as the acrylamide moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETIBVLIZDUJEM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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